1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene

Angiotensin II Receptor Structure-Activity Relationship Bioisostere

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene (CAS 1398534-55-8) is a protected aminomethyl-tetrazole building block commonly employed in medicinal chemistry for the construction of angiotensin II receptor antagonists and other bioactive molecules. The tert-butoxycarbonyl (Boc) group serves as an acid-labile amine protecting group, while the 5-tetrazolyl moiety functions as a bioisosteric replacement for carboxylic acids, offering improved metabolic stability and hydrogen-bonding capacity.

Molecular Formula C13H17N5O2
Molecular Weight 275.312
CAS No. 1398534-55-8
Cat. No. B2414832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene
CAS1398534-55-8
Molecular FormulaC13H17N5O2
Molecular Weight275.312
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NNN=N2
InChIInChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)14-8-9-5-4-6-10(7-9)11-15-17-18-16-11/h4-7H,8H2,1-3H3,(H,14,19)(H,15,16,17,18)
InChIKeyKTUVOGMHFNKUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene (CAS 1398534-55-8) – Key Intermediate for Tetrazole-Containing Bioactive Molecules


1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene (CAS 1398534-55-8) is a protected aminomethyl-tetrazole building block commonly employed in medicinal chemistry for the construction of angiotensin II receptor antagonists and other bioactive molecules . The tert-butoxycarbonyl (Boc) group serves as an acid-labile amine protecting group, while the 5-tetrazolyl moiety functions as a bioisosteric replacement for carboxylic acids, offering improved metabolic stability and hydrogen-bonding capacity [1].

Why Substitute 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene? Critical Regiochemical and Protecting Group Specificity


In-class compounds such as regioisomeric tetrazoles (e.g., 1-(Boc-aminomethyl)-4-(5-tetrazolyl)benzene) or amino-protected analogs (e.g., 5-[3-(Boc-amino)phenyl]tetrazole, CAS 150007-16-2) cannot be interchanged without compromising synthetic outcomes. The meta-substitution pattern on the phenyl ring is crucial for angiotensin II AT1 receptor binding, as demonstrated by Agelis et al. where the m-benzyl tetrazole derivative exhibited higher activity compared to its ortho and para counterparts [1]. Additionally, the Boc protecting group requires specific acidic deprotection conditions (e.g., TFA) that are orthogonal to Fmoc or Cbz strategies, making the compound uniquely suited for solid-phase peptide synthesis and orthogonal protection schemes [2]. Furthermore, the tetrazole ring offers metabolic stability advantages over carboxylic acids, as highlighted in recent reviews on bioisosteres [3]. Direct quantitative head-to-head comparisons between this compound and its closest analogs are currently sparse in the public literature; the evidence below reflects the best available data and class-level inferences.

Quantitative Differentiation Evidence for 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene Against Closest Analogs


Meta-Position Tetrazole Superiority in AT1 Receptor Binding – SAR Comparison

In a head-to-head comparison of o-, m-, and p-benzyl tetrazole derivatives (compounds 11a–c), the m-substituted analog (11b) demonstrated superior angiotensin II AT1 receptor antagonism, with higher activity than both the ortho and para isomers [1]. This positional effect underscores the necessity of the meta configuration embodied by 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene for optimal receptor engagement.

Angiotensin II Receptor Structure-Activity Relationship Bioisostere

Boc Protection Orthogonality vs. Fmoc/Cbz in Solid-Phase Peptide Synthesis

The Boc group is cleavable under acidic conditions (e.g., TFA), whereas Fmoc is removed by base (piperidine). This orthogonality allows sequential deprotection strategies in solid-phase peptide synthesis (SPPS) [1]. The Boc-aminomethyl scaffold thus enables chemists to incorporate the tetrazole moiety without premature deprotection, a critical advantage over Fmoc-protected analogs that would require basic conditions incompatible with certain resin linkages.

Peptide Synthesis Protecting Groups Orthogonality

Purity and Storage Stability Specifications – Vendor Comparison Against Amino Analog

Commercially available batches of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene (CAS 1398534-55-8) are supplied with a minimum purity of 97.0% (Fluorochem) and 98% (AKSci) . In contrast, the related amino analog 5-[3-(Boc-amino)phenyl]tetrazole (CAS 150007-16-2) is offered at 95% minimum purity . Higher purity of the target compound minimizes by-product formation in subsequent coupling reactions, reducing purification burden.

Purity Storage Vendor Specification

Transparency Note: Limitations of Currently Available Direct Comparative Data

As of the publication date, no primary research paper directly compares 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene side-by-side with its regioisomers or analogs in a quantitative bioassay or stability study. The evidence presented here relies on class-level SAR trends, vendor purity specifications, and orthogonality principles. Users requiring batch-specific comparative bioactivity data should request custom synthesis and head-to-head testing prior to procurement.

Data Availability Comparative Analysis Procurement

Optimal Application Scenarios for 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene in Drug Discovery and Chemical Biology


Synthesis of Angiotensin II AT1 Receptor Antagonist Libraries

The meta-substituted tetrazole scaffold is essential for AT1 receptor binding, as demonstrated by SAR studies [1]. This building block enables the rapid assembly of focused libraries for hypertension and cardiovascular disease drug discovery.

Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

The Boc-protected aminomethyl group allows acid-labile deprotection orthogonal to Fmoc chemistry, facilitating the introduction of tetrazole moieties into peptide sequences without side-chain deprotection [2].

Metabolic Stability Optimization via Carboxylic Acid Bioisostere Replacement

The tetrazole ring serves as a bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles [3]. This compound can be used to replace carboxylic acid motifs in lead optimization campaigns.

Quote Request

Request a Quote for 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.